2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C7H13F2NO·HCl. This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxy group and a difluoroethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Addition of the Difluoroethylamine Moiety: The difluoroethylamine group is added through a nucleophilic substitution reaction involving a difluoroethylamine precursor and the cyclobutyl intermediate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the difluoroethylamine moiety.
Substitution: Substituted derivatives at the difluoroethylamine moiety.
Scientific Research Applications
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride
Comparison
Compared to similar compounds, 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclobutyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-6(3-2-4-6)7(8,9)5-10;/h2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHYAHSTTVPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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